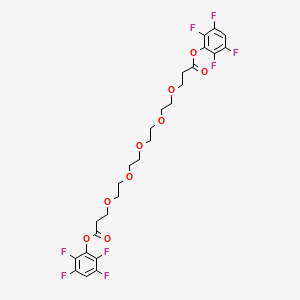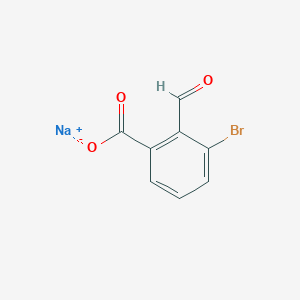![molecular formula C8H5Cl2N3 B13711509 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine is an organic compound with the molecular formula C8H5Cl2N3. It is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine typically involves the chlorination of 6-methylpyrido[3,4-d]pyrimidine. One common method includes the reaction of 6-methylpyrido[3,4-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 6 can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrido[3,4-d]pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Dihydropyrimidine derivatives with reduced aromaticity.
Applications De Recherche Scientifique
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chlorine atoms and the pyrimidine ring play a crucial role in the binding affinity and specificity of the compound. The molecular targets and pathways involved vary based on the biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine
- 2,4-Dichloro-6-methylpyrido[2,3-d]pyrimidine
- 2,4-Dichloro-6-methylpyrido[4,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine is unique due to its specific arrangement of chlorine atoms and the methyl group, which imparts distinct chemical and biological properties. The position of the chlorine atoms influences the reactivity and the types of reactions the compound can undergo. Additionally, the presence of the pyrido[3,4-d]pyrimidine scaffold provides a versatile platform for the development of various derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H5Cl2N3 |
|---|---|
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
2,4-dichloro-6-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-5-6(3-11-4)12-8(10)13-7(5)9/h2-3H,1H3 |
Clé InChI |
SAERHFVXJJUQOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=N1)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
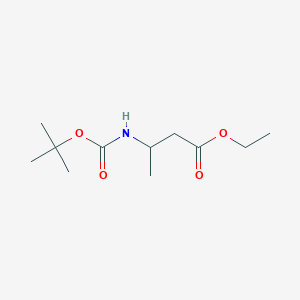
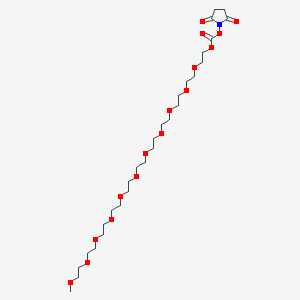
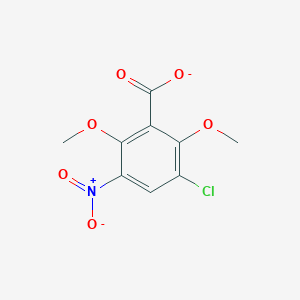
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)


